6-(4-fluorophenyl)-3-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-FLUOROPHENYL)-3-METHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridine derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-FLUOROPHENYL)-3-METHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Isoxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the isoxazolo[5,4-b]pyridine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as the reagent.
Attachment of the Pyrazolyl Group: The pyrazolyl group is attached via a coupling reaction, typically using a pyrazole derivative and a suitable coupling agent.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-FLUOROPHENYL)-3-METHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyrazolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogenated compounds and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with modified functional groups, while reduction can lead to the formation of reduced analogs.
Scientific Research Applications
6-(4-FLUOROPHENYL)-3-METHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-(4-FLUOROPHENYL)-3-METHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes, thereby modulating biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, influencing signal transduction and cellular responses.
Modulating Gene Expression: It can affect the expression of certain genes, leading to changes in protein synthesis and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-3-Methyl-N~4~-[2-Methyl-3-(5-Methyl-1H-Pyrazol-1-Yl)Propyl]Isoxazolo[5,4-B]Pyridine-4-Carboxamide
- 6-(4-Bromophenyl)-3-Methyl-N~4~-[2-Methyl-3-(5-Methyl-1H-Pyrazol-1-Yl)Propyl]Isoxazolo[5,4-B]Pyridine-4-Carboxamide
Uniqueness
6-(4-FLUOROPHENYL)-3-METHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorinated derivative may exhibit enhanced stability, bioavailability, and specificity compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C22H22FN5O2 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-[2-methyl-3-(5-methylpyrazol-1-yl)propyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H22FN5O2/c1-13(12-28-14(2)8-9-25-28)11-24-21(29)18-10-19(16-4-6-17(23)7-5-16)26-22-20(18)15(3)27-30-22/h4-10,13H,11-12H2,1-3H3,(H,24,29) |
InChI Key |
VVBRXHBVQKRPBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CC(C)CNC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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